A Guide to Determining and Modeling the Solubility of 4-Chloro-2-fluorophenyl cyclopentyl ketone in Organic Solvents
A Guide to Determining and Modeling the Solubility of 4-Chloro-2-fluorophenyl cyclopentyl ketone in Organic Solvents
For: Researchers, scientists, and drug development professionals.
Abstract
Introduction: The Significance of Solubility Data
4-Chloro-2-fluorophenyl cyclopentyl ketone is a chemical intermediate whose structural motifs are found in various pharmacologically active molecules. The ability to predict and understand its solubility in a range of organic solvents is paramount for several stages of pharmaceutical development, including:
-
Reaction Engineering: Optimizing reaction conditions and product yield.
-
Crystallization and Purification: Developing efficient and scalable purification processes.[3]
-
Formulation Development: Ensuring the bioavailability and stability of the final drug product.[2]
Given the importance of solubility, a systematic approach to its determination and modeling is essential for accelerating drug development timelines and ensuring product quality.
Physicochemical Properties of 4-Chloro-2-fluorophenyl cyclopentyl ketone
Understanding the physicochemical properties of a solute is fundamental to interpreting its solubility behavior.
Table 1: Physicochemical Properties of 4-Chloro-2-fluorophenyl cyclopentyl ketone and Related Structures
| Property | 4-Chloro-2-fluorophenyl cyclopentyl ketone | 4-Chloro-2-fluorophenyl cyclobutyl ketone |
| CAS Number | 898751-64-9[4] | 898791-09-8[3] |
| Molecular Formula | C12H12ClFO | C11H10ClFO[3] |
| Molecular Weight | 226.67 g/mol | 212.65 g/mol [3] |
| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų[3] |
| XLogP3 | Not available | 3.3[3] |
| Hydrogen Bond Acceptor Count | 1 | 2[3] |
The presence of a polar carbonyl group suggests that 4-Chloro-2-fluorophenyl cyclopentyl ketone will exhibit some degree of solubility in polar organic solvents.[5] However, the nonpolar cyclopentyl ring and the substituted phenyl group will contribute to its solubility in less polar solvents. The interplay of these structural features will govern its solubility profile across a spectrum of organic solvents.
Experimental Determination of Solubility
The equilibrium solubility of a compound in a specific solvent at a given temperature is a fundamental thermodynamic property. The most common and reliable method for determining the solubility of solid compounds is the gravimetric shake-flask method.[6]
The Gravimetric Shake-Flask Method: A Step-by-Step Protocol
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Step 1: Sample Preparation
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An excess amount of 4-Chloro-2-fluorophenyl cyclopentyl ketone is added to a known volume of the selected organic solvent in a sealed vial. This ensures that a solid phase remains at equilibrium.
Step 2: Equilibration
-
The vials are placed in a constant temperature shaker bath and agitated for a predetermined time to reach equilibrium. The time required for equilibration should be determined experimentally but is typically in the range of 24 to 72 hours.
Step 3: Phase Separation
-
Once equilibrium is reached, the agitation is stopped, and the vials are left undisturbed in the temperature bath to allow the undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred.
Step 4: Quantification
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A known mass of the clear, saturated solution is transferred to a pre-weighed container.
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The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
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The container with the dried solute is weighed, and the mass of the dissolved solid is determined.
Step 5: Calculation of Mole Fraction Solubility
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The mole fraction solubility (x) is calculated using the following equation: x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where:
-
m_solute = mass of the dissolved solute
-
M_solute = molar mass of the solute
-
m_solvent = mass of the solvent
-
M_solvent = molar mass of the solvent
-
This procedure is repeated for each solvent at various temperatures to generate a comprehensive solubility dataset.
Caption: Experimental workflow for the gravimetric determination of solubility.
Presentation of Solubility Data
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate analysis and modeling. A tabular format is highly recommended.
Table 2: Hypothetical Mole Fraction (x) Solubility Data for 4-Chloro-2-fluorophenyl cyclopentyl ketone in Various Solvents at Different Temperatures (T/K)
| T/K | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene |
| 293.15 | x₁ | x₂ | x₃ | x₄ | x₅ |
| 298.15 | x₆ | x₇ | x₈ | x₉ | x₁₀ |
| 303.15 | x₁₁ | x₁₂ | x₁₃ | x₁₄ | x₁₅ |
| 308.15 | x₁₆ | x₁₇ | x₁₈ | x₁₉ | x₂₀ |
| 313.15 | x₂₁ | x₂₂ | x₂₃ | x₂₄ | x₂₅ |
Generally, the solubility of solid compounds in organic solvents increases with temperature.[3][7]
Thermodynamic Modeling of Solubility Data
Thermodynamic models are invaluable tools for correlating and predicting solubility data, reducing the need for extensive experimental work.[8] Two commonly used semi-empirical models are the modified Apelblat equation and the λh equation.
The Modified Apelblat Equation
The modified Apelblat equation is a widely used model that relates the mole fraction solubility to temperature.[4][9] The equation is as follows:
ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility
-
T is the absolute temperature in Kelvin
-
A, B, and C are the model parameters obtained by fitting the experimental data. 'A' and 'B' are related to the enthalpy and entropy of solution, while 'C' accounts for the effect of temperature on the heat capacity of the solution.
The Buchowski-Ksiazczak (λh) Equation
The λh equation is another semi-empirical model that describes the solid-liquid equilibrium:
ln[1 + λ(1-x)/x] = λh(1/T - 1/T_m)
where:
-
x is the mole fraction solubility
-
T is the absolute temperature in Kelvin
-
T_m is the melting point of the solute in Kelvin
-
λ and h are the model parameters that are specific to the solute-solvent system.
Model Validation
The accuracy of these models is typically evaluated by calculating the root mean square deviation (RMSD) between the experimental and calculated solubility values. A lower RMSD value indicates a better fit of the model to the experimental data.
Caption: Logical workflow for thermodynamic modeling of solubility data.
Factors Influencing Solubility
The solubility of 4-Chloro-2-fluorophenyl cyclopentyl ketone in organic solvents is influenced by several factors:
-
Solvent Polarity: The principle of "like dissolves like" is a good starting point. The polar carbonyl group of the ketone will interact favorably with polar solvents like alcohols and acetone through dipole-dipole interactions.[5]
-
Hydrogen Bonding: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, enhancing solubility in protic solvents like methanol and ethanol.[5]
-
Temperature: As mentioned earlier, the dissolution of a solid is typically an endothermic process, meaning solubility increases with temperature.[7]
-
Molecular Size and Shape: The relatively bulky cyclopentyl and substituted phenyl groups may create steric hindrance, affecting how the molecule packs in the crystal lattice and how it is solvated.
Conclusion
While experimental solubility data for 4-Chloro-2-fluorophenyl cyclopentyl ketone is not yet publicly documented, this guide provides a robust framework for its determination and modeling. By following the outlined experimental protocols and applying the described thermodynamic models, researchers can generate the critical solubility data needed to support pharmaceutical development and chemical process optimization. A thorough understanding of the solubility behavior of this and other key intermediates is indispensable for the efficient and successful progression of new drug candidates from the laboratory to the market.
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